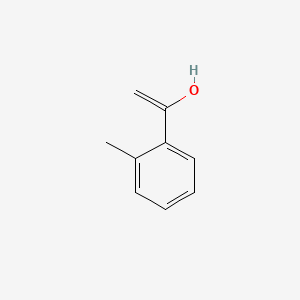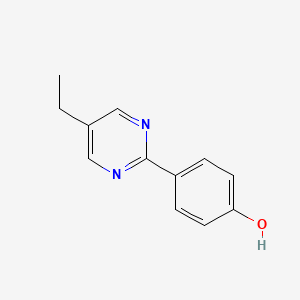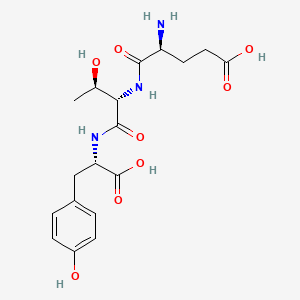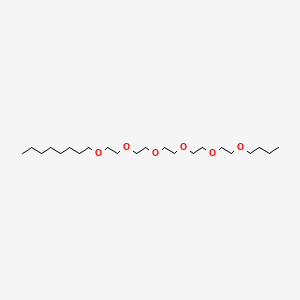
(Dab7)-leiurotoxin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Dab7)-leiurotoxin I”, also known as Lei-Dab7, is a potent and selective blocker of SK2 (KCa2.2) channels with a Kd of 3.8 nM . It shows low or no activity on KCa1, KCa3, Kv, and Kir2.1 channels .
Molecular Structure Analysis
The molecular formula of Lei-Dab7 is C141H236N46O39S6 . Its molecular weight is 3392.06 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Lei-Dab7 has a molecular weight of 3392.06 and a molecular formula of C141H236N46O39S6 . Information about its stability and solubility suggests that it should be stored under recommended conditions and used within 1 month to avoid repeated freeze and thaw cycles .Wissenschaftliche Forschungsanwendungen
1. Role in Neuronal Function
(Dab7)-leiurotoxin I plays a significant role in understanding neuronal functions. It's a modified form of Leiurotoxin I, which selectively inhibits SK2 channels, pivotal in mediating the slow afterhyperpolarization in neurons. This specific inhibition aids in investigating the functional roles of these channels in mammalian tissues, contributing to our understanding of neuronal firing and signal integration (Shakkottai et al., 2001).
2. Binding Characteristics and Distribution in the Central Nervous System
Research has been conducted to analyze the binding characteristics of (Dab7)-leiurotoxin I in the rat central nervous system. This is crucial in understanding the molecular combinations of SK channels and their associated functional implications in different brain structures (Aidi-Knani et al., 2015).
3. Analgesic Effects
(Dab7)-leiurotoxin I has been investigated for its role in pain modulation. Studies have shown that it can influence analgesic effects induced by A2A adenosine receptor activation, suggesting its potential in pain management research (Regaya et al., 2004).
4. Impact on Memory Formation
Investigations into the role of (Dab7)-leiurotoxin I in memory formation have revealed its critical involvement during different phases of hippocampal memory formation, particularly in the context of fear memory. This can have implications for understanding and treating anxiety disorders (Murthy et al., 2015).
5. Structural Studies and Drug Development
Detailed structural studies of (Dab7)-leiurotoxin I and its analogs have provided insights into the toxin's mechanism of action and its potential for drug development. These studies are crucial for designing new therapeutic agents targeting specific ion channels (Martins et al., 1990; Calabrò et al., 2009; Zhu et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAAPTOACABK-HOSVXTCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H236N46O39S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3392.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)


![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)